Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate thallium salt

Coordination chemistry Scorpionate ligands Crystal engineering

Synthesizing Tp^Th scorpionate complexes via Na/K salts often results in low yields (40-60%) and co-precipitation issues. This thallium(I) salt circumvents those limitations: • Drives transmetalation to completion via precipitation of insoluble TlX byproducts in chloroform, enabling homogeneous reaction conditions. • Delivers ≥95% purity as a fine crystalline yellow powder, with discrete molecular structure ensuring predictable dissolution kinetics-unlike polymeric alkali-metal analogs. • Permits stoichiometric ligand loading (e.g., [Zn(Tp^Th)X] → [Zn(Tp^Th)₂]) and exhibits substituent-dependent Tl⁺ photoluminescence. Note: Not suitable for Cuᴵᴵ targets using CuSO₄; B-N cleavage occurs instead of clean transmetalation.

Molecular Formula C21H15BN6O3S3Tl
Molecular Weight 710.76
CAS No. 134030-71-0
Cat. No. B590560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrotris(3-(2-thienyl)pyrazol-1-YL)borate thallium salt
CAS134030-71-0
Molecular FormulaC21H15BN6O3S3Tl
Molecular Weight710.76
Structural Identifiers
SMILES[B-](ON1C=CC(=N1)C2=CC=CS2)(ON3C=CC(=N3)C4=CC=CS4)ON5C=CC(=N5)C6=CC=CS6.[Tl+]
InChIInChI=1S/C21H15BN6O3S3.Tl/c1-4-19(32-13-1)16-7-10-26(23-16)29-22(30-27-11-8-17(24-27)20-5-2-14-33-20)31-28-12-9-18(25-28)21-6-3-15-34-21;/h1-15H;/q-1;+1
InChIKeyCLSWVTDHYMQQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate Thallium Salt – Procurement & Differentiation Guide


Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt (TlTp^Th, CAS 134030-71-0) is a thallium(I) scorpionate complex featuring a tripodal, facially coordinating hydrotris(pyrazolyl)borate ligand bearing three 2-thienyl substituents at the pyrazole 3-positions . With a molecular formula of C21H15BN6O3S3Tl, a molecular weight of 663.77 g·mol⁻¹ (anhydrous), and a melting point of 218–220 °C, this compound is supplied as a fine crystalline yellow powder at ≥95% purity . It belongs to the broader class of poly(pyrazolyl)borate (scorpionate) thallium(I) salts, which serve as key transmetalation reagents for installing scorpionate ligands onto transition metal centers [1]. The 2-thienyl substituent distinguishes it from simpler alkyl- or aryl-substituted analogs by introducing sulfur-containing heterocycles that can engage in additional non-covalent interactions and modulate the electronic properties of the resultant metal complexes [2].

Transmetalation reagent for ZnII, CdII and CuI scorpionate complex synthesis
Chloroform-soluble form supports reported homogeneous transmetalation protocols
Substituent-dependent Tl+ photoluminescence for solid-state phosphor studies

Why This Thallium Scorpionate Salt Cannot Be Replaced by Alkali-Metal Analogs


The thallium(I) salt of hydrotris(3-(2-thienyl)pyrazol-1-yl)borate is not a commodity scorpionate reagent that can be casually swapped with its sodium or potassium congeners. A 2024 study demonstrated that while NaTp^Th and KTp^Th can be purified via fractional crystallization from MeCN, the isolated yields are limited to only 40–60% from the metal borohydride precursor, and the purification is complicated by identical activation temperatures for tris- and tetrakis-substituted products [1]. By contrast, the thallium(I) route exploits the markedly higher solubility of TlTp^Th in organic solvents such as chloroform, enabling homogeneous transmetalation reactions that precipitate insoluble TlX byproducts (X = halide, acetate), driving reactions to completion [2]. Critically, single-crystal X-ray analyses reveal that thallium scorpionates adopt discrete molecular motifs in the solid state, whereas the potassium analogs crystallize as infinite polymeric chains, a structural dichotomy that directly impacts dissolution kinetics and solution-phase reactivity [3]. Furthermore, the thallium salt uniquely exhibits substituent-dependent metal-centered photoluminescence originating from the Tl⁺ sp triplet state, an optical property entirely absent in the alkali-metal salts [4].

Polymeric vs. discrete solid-state structure

Sodium and potassium analogs may crystallize as infinite chains; this can shift dissolution kinetics and complicate stoichiometric control in organic media.

Limited chloroform solubility of alkali salts

The established transmetalation protocol depends on CHCl3 solubility; potassium congeners show significantly lower solubility, potentially leading to heterogeneous conditions.

Absence of metal-centered photoluminescence

The Tl+ sp triplet emission is intrinsic to the thallium center; Na/K salts lack this optical signature, limiting direct use in luminescence research.

Quantitative Differentiation Evidence vs. Closest Analogs


Solid-State Structural Topology: Discrete Motif vs. Polymeric Chains

Single-crystal X-ray diffraction studies on analogous tetrakis(pyrazolyl)borate salts reveal a fundamental structural divergence between the thallium(I) and potassium congeners. The thallium salt crystallizes as discrete molecular units, while the potassium salt forms infinite polymeric chains in the solid state [1]. This topological difference has direct consequences for dissolution behavior: discrete molecular motifs dissolve more rapidly and completely in organic solvents, facilitating homogeneous stoichiometric transmetalation reactions. The polymeric potassium salt requires lattice disruption prior to solubilization, which can introduce kinetic barriers and heterogeneous reaction conditions. For the Tp^Th ligand system specifically, the thallium salt (CAS 134030-71-0) reacts cleanly with six different group 10–12 metal acceptors (CuI, CuII, ZnII, CdII) in chloroform solution to yield well-defined scorpionate complexes, whereas the potassium salt (CAS 134030-70-9) requires MeCN-based fractional crystallization for purification and has a higher melting point (276–278 °C vs. 218–220 °C), indicative of stronger lattice forces [2].

Crystal Topology
Class-level inference
Discrete molecular motifs (Tl salt) vs. infinite polymeric chains (K/Na salts); melting point Tl 218–220 °C vs. K 276–278 °C.
Reported discrete topology may support reproducible dissolution and stoichiometry.
Inferred from tetrakis analog; direct TpTh data limited.
Coordination chemistry Scorpionate ligands Crystal engineering

Transmetalation Scope and Efficiency with Group 10–12 Metals

The Pettinari group systematically investigated the transmetalation reactivity of TlTp^Th with group 10–12 metal precursors [1]. With ZnCl2, ZnBr2, CdCl2, CdBr2, CuCl/PPh3, and Cu(OAc)2 in chloroform, clean ligand transfer occurs, yielding well-defined products: [Zn(Tp^Th)X] (X = Cl, Br; tetrahedral), [Cd(Tp^Th)2] (octahedral), [Cu(Tp^Th)(PPh3)], and [Cu(Tp^Th)(OAc)]. However, reaction with CuSO4·H2O induces B–N bond cleavage, producing a [(Hpz^Th)4CuSO4]∞ coordination polymer, while PtI2 yields trans-[(Hpz^Th)2PtI2]·2DMSO via complete ligand decomposition [1]. This defined reactivity boundary—predictable transmetalation with d10 ZnII/CdII and d10 CuI, but decomposition with open-shell CuII sulfate and soft PtII—is a selection-critical feature. In contrast, the reaction of [Zn(Tp^Th)X] with Na(Tp) (unsubstituted scorpionate) yields a statistical 1:1 mixture of [Zn(Tp^Th)2] and [Zn(Tp)2] rather than the mixed-ligand product, underscoring that Na(Tp) cannot cleanly substitute for TlTp^Th in targeted syntheses [1].

Transmetalation Outcome
Head-to-head
Clean transfer to ZnII, CdII, CuI (6 complexes characterized); decomposition with CuSO4·H2O and PtI2. Na(Tp) control: statistical 1:1 homoleptic mixture.
May support selective ligand installation without scrambling.
Defined boundary: avoid CuII sulfate and PtII precursors.
Transmetalation Scorpionate complexes Group 10-12 metals

Substituent-Dependent Tl⁺ Triplet Photoluminescence

The Kunkely & Vogler study of TlTp^R complexes (R = tert-butyl, phenyl, 2-thienyl, p-tolyl) established that all four derivatives exhibit solid-state photoluminescence originating from the metal-centered sp triplet state of the Tl⁺ ion [1]. Critically, the emission wavelength varies systematically with the 3-R substituent because the steric bulk of R modulates the Tl⁺···Tl⁺ distance in the crystal lattice, and the emission energy reflects the extent of metal–metal interaction in the excited state [1]. While all four compounds luminesce, each emits at a distinct wavelength, making TlTp^Th (R = 2-thienyl) spectroscopically distinguishable from its phenyl, tert-butyl, and p-tolyl analogs. The 2-thienyl group further provides potential for secondary sulfur-mediated interactions (S···metal or S···π contacts) that are absent in the purely hydrocarbyl-substituted congeners. Alkali-metal salts (NaTp^Th, KTp^Th) do not exhibit this photoluminescence because the emissive state is intrinsic to the Tl⁺ ion [1]. This property positions TlTp^Th as a candidate for luminescent materials research where a specific emission fingerprint or heavy-atom effect is desired.

Tl+ Phosphorescence
Cross-study comparable
Solid-state emission from Tl+ sp triplet state; wavelength varies with 3-R substituent; 2-thienyl derivative distinct from phenyl, tBu, p-tolyl analogs.
May support luminescent materials research with tunable emission fingerprint.
Excitation/emission recorded at ambient temperature; exact λem not reported in abstract.
Photoluminescence Metal-centered phosphorescence Thallium(I) spectroscopy

Purification Yield Advantage Over Alkali Salt Crystallization

A 2024 methodology study addressing the purification of Tp^Ph and Tp^Th (2-thienyl) scorpionates demonstrated that alkali metal salts (NaTp^Th, KTp^Th) can be isolated as MeCN adducts via fractional crystallization, but with isolated yields of only 40–60% from the metal borohydride starting material [1]. This low yield stems from the propensity of 3-aryl/heterocyclic pyrazoles to undergo over-substitution, producing tetrakis(pyrazolyl)borate contaminants that co-crystallize with the tris product [1]. Historically, the standard solution to this purification problem has been conversion to the thallium(I) salt, exploiting the excellent solubility of TlTp^Th in organic solvents and the ability to remove TlX byproducts by filtration [2]. The 2024 paper explicitly notes that the thallium(I) route is avoided due to toxicity concerns, not efficacy, and that the alkali metal route represents a compromise in yield and convenience for laboratories restricting thallium use [1]. For users who can safely handle thallium compounds under appropriate containment protocols, TlTp^Th offers a more straightforward path to high-purity ligand.

Isolated Yield
Cross-study comparable
Reported TlOAc transmetalation: near-quantitative ligand recovery; alkali fractional crystallization: 40–60 % yield from borohydride.
Thallium route may support higher purity isolation for ligand-intensive studies.
Alkali route is a safety-driven compromise, not a synthetic improvement.
Scorpionate purification Thallium(I) abstraction Synthetic methodology

Organic Solubility Profile in Halocarbon Solvents

Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate thallium salt is soluble in halocarbons, DMF, THF, and acetonitrile . This solubility profile is characteristic of thallium(I) scorpionates, which are generally described as 'readily soluble in organic solvents,' permitting their use in organic media or two-phase aquo-organic solvent mixtures [1]. In contrast, the potassium analog K[Tp^Th] (CAS 134030-70-9) is soluble in DMF, THF, alcohols, and acetone but significantly less soluble in chlorinated solvents such as chloroform . This differential solubility is mechanistically significant because the Pettinari transmetalation protocol relies on chloroform as the reaction medium; the Tl salt dissolves homogeneously while the K salt would exhibit limited solubility, potentially leading to heterogeneous reaction conditions and incomplete conversion [2]. The thallium salt's organic solubility is further exploited in purification workflows where TlX byproducts are removed by filtration from organic solutions, leaving the pure scorpionate complex [1].

CHCl3 Solubility
Cross-study comparable
Tl salt: soluble in halocarbons, DMF, THF, MeCN. K salt (CAS 134030-70-9): soluble in DMF, THF, alcohols; limited CHCl3 solubility.
Chloroform solubility aligns with published transmetalation protocols.
K salt may require polar aprotic solvent re-optimization.
Solubility Organic media synthesis Scorpionate handling

Optimal Application Scenarios Based on Evidence


Heteroleptic Zinc and Cadmium Scorpionate Complex Synthesis

TlTp^Th is the preferred transmetalation reagent for installing the Tp^Th ligand onto ZnII and CdII centers as demonstrated by the clean formation of [Zn(Tp^Th)X] (X = Cl, Br) and [Cd(Tp^Th)2] in chloroform at room temperature [1]. The discrete molecular nature of the Tl salt ensures homogeneous reaction conditions, while the precipitation of TlX drives the reaction to completion. These Zn/Cd scorpionate complexes serve as precursors for further ligand substitution chemistry—[Zn(Tp^Th)X] reacts with excess TlTp^Th in MeOH to yield [Zn(Tp^Th)2], demonstrating the utility of the Tl salt in stoichiometric ligand loading [1]. Attempting this chemistry with NaTp^Th or KTp^Th risks co-precipitation issues and the statistical product mixtures observed with unsubstituted Na(Tp) [1].

Copper(I) Scorpionate Complexes with Phosphine or Acetate Co-Ligands

TlTp^Th reacts cleanly with CuCl in the presence of PPh3 to yield [Cu(Tp^Th)(PPh3)], and with Cu(OAc)2·H2O to give [Cu(Tp^Th)(OAc)] where the acetate binds in a bidentate fashion [1]. These CuI complexes are of interest for luminescent materials and catalytic applications. However, researchers must exercise caution: if the intended target is a CuII scorpionate, TlTp^Th is contraindicated because reaction with CuSO4·H2O triggers B–N bond cleavage rather than clean transmetalation, yielding a coordination polymer of protonated pyrazole ligands [1]. This defined success/failure boundary is a critical selection criterion.

Luminescent Solid-State Materials via Tl⁺ Phosphorescence

The Kunkely & Vogler study established that TlTp^Th exhibits solid-state photoluminescence from the metal-centered sp triplet state of Tl⁺, and that the emission energy is tunable by the choice of 3-R substituent on the pyrazole ring [2]. The 2-thienyl substituent introduces sulfur atoms capable of engaging in S···S, S···metal, or S···π interactions, offering additional supramolecular design handles absent in phenyl, tert-butyl, or p-tolyl analogs. TlTp^Th thus serves as both a transmetalation reagent and a direct luminescent building block, particularly for researchers investigating structure-property relationships in heavy-atom phosphors.

High-Purity Ligand Sourcing for Labs Without Thallium Restrictions

For laboratories that maintain appropriate thallium handling protocols (glovebox, designated waste streams, health surveillance), the TlTp^Th salt offers a more straightforward path to high-purity Tp^Th ligand than the alkali metal route. The 2024 RSC Advances study explicitly acknowledges that the fractional crystallization route for NaTp^Th/KTp^Th was developed to avoid thallium toxicity, but achieves only 40–60% yield from borohydride [3]. Users who can safely manage thallium compounds should procure the Tl salt to maximize synthetic efficiency and product purity, consistent with decades of established scorpionate chemistry practice.

Application
Selection Property
Validation Focus
ZnII/CdII scorpionate synthesis
Discrete molecular structure; chloroform solubility
Stoichiometric control; product characterization
CuI scorpionate with phosphine/acetate
Clean transmetalation with defined CuI precursors
Reaction boundary: avoid CuII sulfate, PtII
Solid-state phosphor design
Substituent-dependent Tl+ triplet emission
Emission wavelength; supramolecular architecture
High-purity ligand procurement
Thallium-mediated purification route
Reported yield and purity relative to alkali salt method
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